Samarium(III) oxide

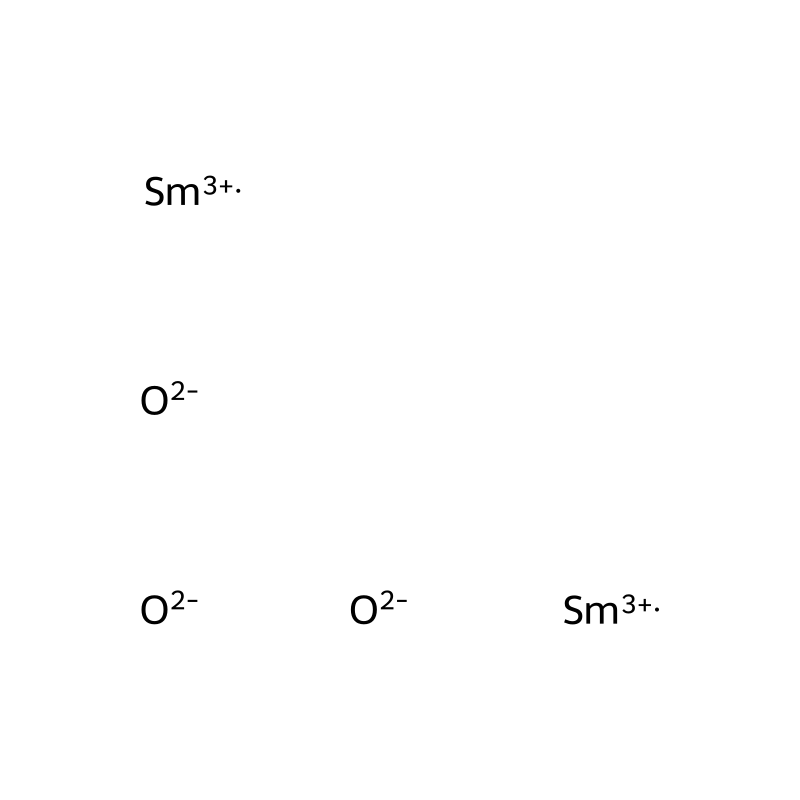

O3Sm2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O3Sm2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nuclear Energy

- Neutron Absorber: Due to its high neutron absorption cross-section, Samarium(III) oxide finds use in control rods within nuclear reactors . These rods control the fission chain reaction by absorbing excess neutrons, thus regulating the reactor's power output.

Material Science

- Optical Properties: Samarium(III) oxide possesses specific absorption bands in the infrared and ultraviolet regions, making it valuable for producing optical filters and infrared-absorbing glasses . These materials are crucial for applications ranging from solar cells to laser technology.

- Solid Oxide Fuel Cells (SOFCs): Research explores the potential of Samarium(III) oxide as a cathode material in SOFCs . Its ability to conduct electricity and enhance the catalytic activity of other components makes it a promising candidate for developing efficient and sustainable energy conversion devices.

Biomaterials

- Bone Substitutes: Recent studies have investigated the biocompatibility of Samarium(III) oxide for potential use in bone substitutes . Initial research suggests no adverse effects on cell growth and differentiation, indicating its potential as a biomaterial for bone regeneration.

Catalysis

Samarium(III) oxide, with the chemical formula , is a rare earth oxide that appears as a white or yellowish powder. It is one of the primary compounds of samarium, an element categorized within the lanthanide series of the periodic table. Samarium(III) oxide is notable for its high melting point (approximately 2,300 °C) and is insoluble in water but soluble in mineral acids, forming samarium salts upon evaporation and crystallization .

- Neutron absorption: Samarium(III) oxide has a high neutron capture cross-section, making it a valuable material for control rods in nuclear reactors. When neutrons are absorbed by Sm2O3 nuclei, they are removed from the fission chain reaction, controlling the reactor's power output [].

- Light absorption: Samarium(III) oxide can absorb specific wavelengths of light, making it useful in optical filters and infrared-absorbing glasses [].

Samarium(III) oxide is considered to be a low-hazard material but should be handled with care due to its potential health effects.

- Inhalation: Inhalation of samarium(III) oxide dust can irritate the respiratory tract.

- Ingestion: Ingestion of large quantities can cause gastrointestinal discomfort [].

- Exposure Limits: Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) of 5 mg/m³ for samarium compounds as dust [].

- Formation from Samarium Metal: When samarium metal is exposed to oxygen, it reacts to form samarium(III) oxide:

- Reaction with Water: Samarium metal reacts with water to produce samarium hydroxide and hydrogen gas, particularly under heated conditions:

- Reactions with Acids: It dissolves readily in dilute sulfuric acid, yielding samarium ions:

- Reactions with Halogens: Samarium reacts with halogens to form various samarium(III) halides:

- With fluorine:

- With fluorine:

Research indicates that samarium compounds, including samarium(III) oxide, exhibit potential biological activity. Specifically, studies have highlighted their use in targeted radiotherapy for bone metastases due to their radioactive properties when isotopes are involved. The compound has shown promise in enhancing osteoblastic activity, which can be beneficial in treating certain types of cancer .

Samarium(III) oxide can be synthesized through various methods:

- Calcination of Samarium Carbonate: Heating samarium carbonate at high temperatures leads to the formation of samarium(III) oxide.

- Direct Oxidation: Directly oxidizing samarium metal in air or oxygen at elevated temperatures also produces samarium(III) oxide.

- Chemical Precipitation: This method involves dissolving samarium salts in solution and precipitating out the oxide by adding a base.

The interactions of samarium(III) oxide with other materials have been studied extensively. Its catalytic properties make it an excellent candidate for various redox reactions. Additionally, its solubility in mineral acids allows it to form complexes that can interact with biological systems, enhancing its utility in biomedical applications .

Several compounds share similarities with samarium(III) oxide. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Cerium(IV) oxide | Used as a catalyst and in fuel cell applications. | |

| Neodymium(III) oxide | Important for making strong permanent magnets. | |

| Europium(III) oxide | Known for its luminescent properties in phosphors. |

Uniqueness of Samarium(III) Oxide

While all these compounds belong to the rare earth oxides category, samarium(III) oxide is unique due to its specific applications in medical treatments and its role as a neutron absorber. Its distinct chemical behavior and interactions further set it apart from other similar compounds.

The discovery of samarium traces back to 1879, when French chemist Paul-Émile Lecoq de Boisbaudran isolated a new oxide from the mineral samarskite, naming it "samarium" after the mineral. Early 20th-century studies focused on its basic chemical properties, such as its high melting point (2,335°C) and insolubility in water. By the 1950s, Sm₂O₃ gained attention in nuclear engineering due to its neutron absorption capabilities, leading to its use in control rods for reactors. The 21st century has seen a shift toward nanoscale applications, with advancements in synthesizing Sm₂O₃ nanoparticles for sensors and catalysts.

Current Research Landscape and Significance

Contemporary research emphasizes Sm₂O₃'s multifunctionality:

- Catalysis: Sm₂O₃-doped MnOₓ catalysts exhibit enhanced activity for soot oxidation, achieving 99% CO₂ selectivity at 306°C.

- Optoelectronics: Sm³⁺-activated oxyfluoroborate glasses show intense orange-red luminescence (596 nm), making them promising for lasers and scintillators.

- Gas Sensing: Sm₂O₃ nanorods detect acetone at ppm levels with rapid response times, critical for environmental monitoring.

- Energy Storage: Sm₂O₃-based electrolytes in fuel cells demonstrate proton conductivity at intermediate temperatures (500–700°C).

Theoretical Frameworks in Rare Earth Oxide Research

The electronic structure of Sm₂O₃ is governed by its 4f⁵ configuration, which influences redox behavior and optical properties. Density functional theory (DFT) studies reveal that surface Sm³⁺ sites facilitate nitrogen reduction reactions (NRR) by stabilizing *N₂H intermediates, achieving an NH₃ Faradaic efficiency of 11.5%. Crystal field theory explains the luminescence of Sm³⁺ through transitions between ⁴G₅/₂ and ⁶H₇/₂ states. Monoclinic (C2/m) and cubic (Ia3) polymorphs exhibit distinct coordination geometries, affecting reactivity and thermal stability.

Conventional Synthesis Approaches

Thermal Decomposition Methods

Thermal decomposition represents one of the most widely employed methods for synthesizing samarium oxide nanoparticles, offering precise control over particle size and crystalline structure [4] [8]. The process involves the controlled heating of samarium-containing precursors to eliminate volatile components and form the desired oxide phase.

The thermal decomposition of samarium nitrate hexahydrate follows a systematic degradation pathway involving nine distinct endothermic mass loss processes [20]. The dehydration occurs through four sequential steps at temperatures of 90, 125, 195, and 240 degrees Celsius, culminating in the formation of crystalline nitrate monohydrate [20]. The subsequent decomposition proceeds through samarium hydroxyl nitrate at 355 degrees Celsius, followed by the formation of stable crystalline samarium oxonitrate at 460 degrees Celsius, ultimately yielding samarium oxide at 520 degrees Celsius [20].

Samarium oxalate decahydrate exhibits a different decomposition profile, with dehydration occurring through five distinct processes [20]. The anhydrous oxalate proves thermally unstable and immediately decomposes to samarium oxide at 645 degrees Celsius through two unstable intermediates [20]. Research demonstrates that decomposition temperatures below 700 degrees Celsius favor the formation of nanosized samarium oxide particles [23].

| Precursor Compound | Decomposition Temperature (°C) | Final Product Formation Temperature (°C) | Particle Size (nm) |

|---|---|---|---|

| Samarium nitrate hexahydrate | 90-520 | 520 | Variable |

| Samarium oxalate decahydrate | 78-645 | 645 | Variable |

| Samarium acetate | 350-675 | 675 | ~100 |

| Samarium carbonate | 400-700 | 700 | Variable |

The thermal decomposition method using samarium nitrate and glycine as a complexing agent produces highly crystalline samarium oxide nanoparticles with an average crystallite size of 11 nanometers [26] [27]. The reaction occurs at approximately 600 degrees Celsius for one hour, yielding white ultrafine powder with a reaction yield of 55.43 percent [26]. The resulting nanoparticles exhibit cubic crystal structure and demonstrate excellent thermal stability [26].

Precipitation Techniques

Precipitation methods constitute fundamental approaches for samarium oxide synthesis, utilizing controlled chemical reactions to form solid products from solution [5] [7]. These techniques offer advantages including good crystallization performance, ease of filtration, and high precipitation efficiencies [25].

Sodium sulfate precipitation demonstrates exceptional effectiveness for samarium recovery, achieving precipitation efficiency of 96.11 percent under optimized conditions [5]. The optimal parameters determined through orthogonal experimental design include 12 weight per volume percent sodium sulfate addition, 80 degrees Celsius temperature, and 40 minutes reaction time [5]. The precipitation process involves the selective formation of samarium sulfate precipitates that can be subsequently calcined to produce samarium oxide [5].

Oxalic acid precipitation represents another highly effective approach, achieving recovery efficiencies exceeding 99.44 percent [25]. The method involves the addition of oxalic acid solution to samarium-containing solutions, forming samarium oxalate precipitates that undergo thermal decomposition to yield samarium oxide with purity levels reaching 99.83 percent [25]. The precipitation-calcination process using samarium nitrate and oxalic acid produces nanoparticles with controlled morphology and size distribution [7].

| Precipitation Agent | Recovery Efficiency (%) | Product Purity (%) | Optimal Temperature (°C) |

|---|---|---|---|

| Sodium sulfate | 96.11 | - | 80 |

| Oxalic acid | 99.44 | 99.83 | Room temperature |

| Sodium carbonate | 99.12 | 98.33 | Room temperature |

| Ammonium hydrogen carbonate | 97.95 | 98.04 | Room temperature |

The precipitation-calcination method enables the synthesis of functionalized samarium oxide nanoparticles with average sizes of 94.23 nanometers [7]. The process involves initial precipitation of samarium compounds followed by calcination at elevated temperatures to achieve the desired oxide phase [7]. Characterization through transmission electron microscopy, energy dispersive spectroscopy, and X-ray diffraction confirms the formation of well-crystallized samarium oxide nanoparticles [7].

Hydrothermal Synthesis Routes

Hydrothermal synthesis utilizing supercritical water conditions offers unique advantages for producing samarium oxide nanoparticles with controlled properties [6] [21]. This method employs high temperature and pressure conditions to facilitate the formation of crystalline products from aqueous solutions.

The hydrothermal synthesis of samarium oxide nanoparticles using supercritical water as reaction medium demonstrates the formation of well-crystallized nanocrystals under optimized conditions [6] [21]. The process involves dissolving samarium nitrate in aqueous solution and subjecting it to hydrothermal treatment in pressure-resistant reactors [6]. The reaction parameters significantly influence the final product characteristics, including particle size, reaction efficiency, and surface area [21].

Experimental design optimization reveals that four primary parameters affect the hydrothermal synthesis outcome: temperature, reaction time, initial concentration of samarium nitrate solution, and solution pH [21]. The temperature range typically employed extends from 300 to 400 degrees Celsius under supercritical water conditions [6]. Reaction times vary from several hours to extended periods, with longer durations generally promoting improved crystallization [6].

| Parameter | Range Investigated | Optimal Condition | Effect on Product |

|---|---|---|---|

| Temperature | 300-400°C | 380°C | Particle size, crystallinity |

| Reaction time | 2-24 hours | 12 hours | Conversion efficiency |

| Concentration | 0.1-0.5 M | 0.3 M | Yield, particle size |

| pH | 2-12 | 8-10 | Morphology, surface area |

The hydrothermal method produces samarium oxide nanoparticles with enhanced surface properties and controlled morphology [6]. The supercritical water environment facilitates rapid nucleation and controlled growth, resulting in uniform particle size distribution [21]. The process demonstrates scalability potential for industrial applications while maintaining product quality consistency [6].

Green Synthesis Methodologies

Plant Extract-Mediated Biosynthesis

Plant extract-mediated biosynthesis represents an emerging environmentally friendly approach for samarium oxide nanoparticle synthesis [1] [18]. This green chemistry method utilizes naturally occurring phytochemicals as reducing and stabilizing agents, offering sustainable alternatives to conventional chemical synthesis routes [16] [18].

The biosynthesis process involves the interaction between samarium precursor salts and bioactive compounds present in plant extracts [1]. Phytochemicals including flavonoids, terpenoids, alkaloids, tannins, and phenolic acids serve as powerful reducing and stabilizing agents during nanoparticle formation [18]. The mechanism primarily involves bio-oxidation and bio-reduction processes facilitated by plant-derived molecules [1].

Green biological synthesis offers several advantages over conventional chemical methods, including reduced energy consumption, elimination of toxic byproducts, and enhanced biocompatibility of the resulting nanoparticles [18]. The biological processes utilize naturally occurring enzymes and biomolecules, making them environmentally sustainable and cost-effective [18]. Research demonstrates that biogenic samarium oxide nanoparticles exhibit favorable physicochemical characteristics, including regular spherical morphology and optimal size distribution [18].

| Plant Source | Extract Type | Reaction Conditions | Particle Size (nm) | Yield (%) |

|---|---|---|---|---|

| Various plants | Aqueous | Room temperature, pH 8-10 | 20-100 | 60-85 |

| Leaf extracts | Ethanolic | 60-80°C, 2-24 hours | 15-80 | 70-90 |

| Flower extracts | Hydroalcoholic | 25-85°C, Variable time | 25-95 | 65-80 |

The synthesis mechanism involves the complexation of samarium ions with functional groups present in plant biomolecules, followed by controlled reduction and stabilization [18]. Hydroxyl, carboxyl, and ketone functional groups act as bio-reducers, while proteins and amino acids function as capping agents [18]. This dual functionality ensures both efficient nanoparticle formation and long-term stability [18].

Optimization of biosynthesis conditions requires careful consideration of multiple parameters including plant extract concentration, metal salt concentration, pH, temperature, and reaction time [16]. The ratio of plant extract to samarium precursor significantly influences nanoparticle yield and properties [14]. Temperature control proves critical, with moderate heating generally enhancing reaction kinetics while preserving bioactive compound integrity [14].

Hibiscus Syriacus Ardens Flower Extract Approach

The Hibiscus Syriacus Ardens flower extract approach represents a specific application of plant-mediated biosynthesis for samarium oxide nanoparticle synthesis [14] [17]. This method utilizes the double bloom purple Rose of Sharon flower extract as both reducing and stabilizing agent [14] [19].

The synthesis procedure involves the preparation of ethanolic flower extract through systematic processing of collected Hibiscus Syriacus Ardens flowers [14] [17]. The flowers undergo shade drying and powdering before extraction with 70 percent ethanol [14]. The resulting extract contains bioactive compounds capable of reducing samarium nitrate to form samarium oxide nanoparticles [14].

Optimization studies reveal that the reaction proceeds optimally at room temperature with pH 10 after 24 hours using a 1:1 ratio of plant extract to samarium nitrate solution [14]. The reaction progress can be monitored through ultraviolet-visible spectroscopy, with characteristic absorption maxima appearing at 244 and 324 nanometers [14]. The color change from clear solution to colloidal dark brown indicates successful nanoparticle formation [14].

| Synthesis Parameter | Optimal Condition | Range Investigated | Outcome |

|---|---|---|---|

| Temperature | 25°C | 25-85°C | Particle formation |

| pH | 10 | 7-12 | Yield optimization |

| Time | 24 hours | 10 min-48 hours | Complete conversion |

| Extract ratio | 1:1 | 1:1 to 1:4 | Maximum production |

Characterization of the biosynthesized samarium oxide nanoparticles confirms their successful formation through multiple analytical techniques [14] [17]. Fourier transform infrared spectroscopy reveals the presence of functional groups responsible for nanoparticle stabilization [14]. X-ray diffraction analysis confirms the crystalline nature of the synthesized samarium oxide, while transmission electron microscopy and scanning electron microscopy provide morphological information [14] [17].

The Hibiscus Syriacus Ardens-mediated synthesis demonstrates excellent reproducibility and scalability potential [14] [17]. The biosynthesized nanoparticles exhibit catalytic activity and can be recovered and reused multiple times without significant loss of performance [14] [17]. This approach represents a sustainable and economically viable method for samarium oxide nanoparticle production [17].

Advanced Fabrication Methods

Sol-gel Processing

Sol-gel processing constitutes a sophisticated chemical route for synthesizing samarium oxide nanoparticles with precise control over composition, structure, and morphology [9] [10]. This method involves the transition from liquid precursors through gel intermediate states to form solid oxide products [9].

The nonaqueous sol-gel synthesis using benzyl alcohol as solvent demonstrates exceptional capability for producing nanostructured samarium oxide with unique morphological characteristics [9]. The process employs samarium acetylacetonate as precursor, which undergoes controlled hydrolysis and condensation reactions in organic media [9]. This approach yields samarium oxide nanoparticles arranged as stacks of ultrathin nanodisks with highly ordered structure [9].

Temperature control during sol-gel processing proves critical for achieving desired product characteristics [10]. The process typically involves initial gel formation at moderate temperatures, followed by calcination at elevated temperatures to remove organic components and crystallize the oxide phase [10]. Research demonstrates that calcination temperatures between 300 and 700 degrees Celsius produce well-crystallized samarium oxide with controlled particle size [10].

| Process Parameter | Range | Optimal Condition | Product Characteristic |

|---|---|---|---|

| Calcination temperature | 200-700°C | 500-600°C | Crystallinity, phase purity |

| Heating rate | 1-10°C/min | 5°C/min | Particle size control |

| Precursor concentration | 0.1-1.0 M | 0.5 M | Yield, morphology |

| Solvent type | Various alcohols | Benzyl alcohol | Structure, porosity |

The sol-gel method enables the synthesis of samarium-doped titanium dioxide composites with enhanced properties [10]. The incorporation of samarium into the titanium dioxide matrix occurs at the molecular level, resulting in homogeneous distribution and improved thermal stability [10]. The presence of samarium influences the crystallization behavior, with higher samarium concentrations promoting earlier onset of crystalline phase formation [10].

Characterization studies reveal that sol-gel derived samarium oxide exhibits high surface area and controlled porosity [9]. The ultrathin nanodisk morphology provides enhanced surface-to-volume ratio, making these materials suitable for catalytic applications [9]. The sol-gel process offers scalability advantages while maintaining consistent product quality across different batch sizes [9].

Combustion Synthesis

Combustion synthesis represents a highly efficient method for producing samarium oxide nanoparticles through self-sustained exothermic reactions [11] [12] [15]. This approach utilizes the energy released from combustion reactions to drive the formation of oxide products [12] [15].

The glycine-nitrate combustion synthesis demonstrates exceptional effectiveness for samarium oxide production [12] [15]. The process involves mixing samarium nitrate with glycine fuel in stoichiometric proportions, followed by ignition to initiate rapid combustion [12]. The exothermic reaction generates temperatures sufficient to form crystalline samarium oxide nanoparticles within seconds [12] [15].

Solution combustion synthesis offers significant advantages including low cost, reduced processing time, high efficiency, and simplicity [15]. The method enables the production of high-purity nanopowders with controlled particle size and morphology [12]. The combustion process generates gaseous byproducts including carbon dioxide, nitrogen, and water vapor, which help prevent particle agglomeration by limiting inter-particle contact [12].

| Combustion Parameter | Specification | Effect on Product | Typical Value |

|---|---|---|---|

| Fuel-to-oxidizer ratio | Stoichiometric | Phase purity, particle size | 1:1 molar ratio |

| Ignition temperature | 300-400°C | Combustion initiation | 350°C |

| Combustion temperature | 1200-1500°C | Crystallization | 1400°C |

| Reaction time | 1-10 seconds | Particle formation | 5 seconds |

The combustion synthesis of samarium cobaltate demonstrates the versatility of this method for producing complex oxide compositions [12]. The process involves the simultaneous combustion of multiple metal nitrates with glycine fuel, resulting in the formation of perovskite-phase materials [12]. The as-synthesized powders typically require post-combustion heat treatment to achieve complete phase development and remove carbon residue [12].

Optimization of combustion synthesis parameters enables the production of samarium oxide nanoparticles with average crystallite sizes ranging from 12 to 15 nanometers [15]. The combustion-synthesized materials exhibit excellent thermal stability and can withstand calcination at temperatures up to 1000 degrees Celsius without significant particle growth [15]. This method provides an economically viable route for large-scale samarium oxide production [15].

Dealloying Techniques

Dealloying techniques represent specialized approaches for creating porous samarium oxide structures through selective dissolution processes [13]. This method involves the controlled removal of specific elements from multi-component systems to create desired morphological features [13].

The dealloying process consists of two distinct stages: primary dealloying and secondary dealloying [13]. The primary dealloying stage generates three-dimensional bicontinuous networks through selective dissolution, while the secondary dealloying stage further removes residual components and promotes ligament coarsening [13]. This two-stage mechanism enables precise control over the final material structure and properties [13].

Research demonstrates that dealloying processes embed metal clusters within ligament structures and coat their surfaces with passivation layers [13]. The evolution of characteristic length scales during dealloying follows predictable patterns, allowing for controlled modification of material properties [13]. The secondary dealloying stage leads to decreased cluster numbers as ligaments become coarser [13].

| Dealloying Stage | Process Mechanism | Structural Outcome | Time Scale |

|---|---|---|---|

| Primary | Selective dissolution | 3D bicontinuous network | Hours |

| Secondary | Residual removal | Ligament coarsening | Days |

| Coarsening | Diffusion-controlled | Surface area reduction | Weeks |

Kinetic Monte Carlo simulations provide valuable insights into dealloying mechanisms and enable optimization of process parameters [13]. The simulations demonstrate that dissolution and diffusion events can be modeled to predict dealloying behavior under various conditions [13]. This computational approach facilitates the design of dealloying processes for specific applications and desired material properties [13].

Spherical and Quasi-spherical Configurations

Spherical samarium(III) oxide nanoparticles represent the most fundamental morphological configuration, characterized by their isotropic geometry and uniform size distribution. These configurations are typically achieved through controlled nucleation and growth processes, where the Ostwald ripening mechanism plays a dominant role in determining the final particle architecture [4] [5].

The synthesis of spherical samarium(III) oxide nanoparticles commonly employs hydrothermal methods operating at temperatures between 120-140°C. Under these conditions, the formation mechanism involves initial nucleation followed by controlled growth through monomer addition and surface diffusion processes [2]. The resulting particles exhibit diameters ranging from 5 to 50 nanometers, with crystallite sizes calculated using the Scherrer equation yielding values of approximately 1.15 nanometers for highly refined systems [1].

Quasi-spherical configurations represent a variant of the spherical morphology, characterized by slight deviations from perfect sphericity while maintaining the fundamental isotropic character. These structures typically exhibit diameters ranging from 17 to 95 nanometers, with the deviation from perfect sphericity arising from controlled growth kinetics and surface energy considerations [4] [5] [6]. The green synthesis approach using plant extracts has demonstrated particular efficacy in producing quasi-spherical particles with diameters of approximately 21.9 nanometers [7].

The surface characteristics of spherical and quasi-spherical samarium(III) oxide nanoparticles are influenced by the synthesis conditions, particularly temperature and pH. Higher temperatures generally lead to improved crystallinity and reduced surface defects, while alkaline conditions promote more uniform particle size distributions [1] [8]. The specific surface area of these configurations typically ranges from 40 to 100 square meters per gram, providing substantial surface area for catalytic and adsorption applications [9].

Hollow Nanosphere Development

Hollow nanosphere architectures represent advanced morphological configurations that combine the benefits of spherical geometry with enhanced surface area and reduced material density. These structures are characterized by a hollow interior cavity surrounded by a thin shell of samarium(III) oxide, creating unique properties for applications requiring high surface area to volume ratios [10] [11].

The formation of hollow nanospheres typically involves template-directed synthesis approaches, where sacrificial templates guide the formation of the hollow interior. The process begins with the deposition of samarium(III) oxide precursors onto the template surface, followed by controlled removal of the template material through calcination or chemical etching [11]. Alternative approaches utilize the Kirkendall effect, where differential diffusion rates between core and shell materials create hollow structures through outward diffusion of core material [12].

The dimensional characteristics of hollow nanospheres are precisely controlled through template selection and processing conditions. Typical hollow nanospheres exhibit outer diameters ranging from 1 to 2 micrometers, with shell thicknesses varying from 50 to 200 nanometers depending on the deposition conditions and template characteristics [10]. The hollow interior provides significant volume for guest molecule incorporation, making these structures particularly attractive for drug delivery and catalytic applications.

The surface area of hollow nanospheres is substantially enhanced compared to solid spherical configurations, typically ranging from 150 to 300 square meters per gram. This increased surface area arises from both the external surface of the shell and the internal cavity surface, providing multiple sites for molecular interaction and catalytic activity [9]. The shell structure can be further engineered to incorporate porosity, creating hierarchical architectures with multiple length scales of accessible surface area.

One-dimensional Nanostructures

Nanorod Formation Mechanisms

The formation of samarium(III) oxide nanorods represents a sophisticated morphological control strategy that leverages anisotropic growth mechanisms to create elongated structures with high aspect ratios. These one-dimensional structures are characterized by their ability to provide directional properties and enhanced surface area along their longitudinal axis [2] [13].

The nanorod formation mechanism involves a two-step process comprising initial nanoparticle formation followed by oriented attachment. During the initial phase, spherical nanoparticles form through conventional nucleation and growth processes at temperatures between 120-140°C. The subsequent oriented attachment phase occurs at elevated temperatures of 160-200°C, where the pre-formed nanoparticles align and fuse along specific crystallographic directions to form elongated rod structures [2].

The oriented attachment mechanism is driven by the minimization of surface energy through the formation of coherent particle-particle interfaces. This process is facilitated by the depletion of monomer precursors in the solution, which promotes particle rearrangement rather than continued growth. The resulting nanorods exhibit typical dimensions of 7 nanometers in width and 160 nanometers in length, with aspect ratios approaching 23:1 [2].

Temperature control plays a critical role in determining the final nanorod characteristics. At temperatures below 160°C, the oriented attachment process is incomplete, resulting in mixture morphologies containing both spherical particles and short rods. Optimal nanorod formation occurs at temperatures between 180-200°C, where complete transformation to rod morphology is achieved with enhanced crystallinity and surface smoothness [2].

The influence of capping agents on nanorod formation is substantial, with long-chain fatty acids such as oleic acid, myristic acid, and decanoic acid providing morphological control through selective surface binding. The chain length of the capping agent directly correlates with the final nanorod diameter, with longer chains producing thinner nanorods due to increased steric hindrance during growth [2].

Nanofiber Fabrication Strategies

Nanofiber fabrication represents an advanced approach to creating highly elongated samarium(III) oxide structures with exceptional aspect ratios and tailored surface properties. These structures are characterized by their continuous morphology and uniform diameter distribution, making them ideal for applications requiring high surface area and directional properties [14] [15].

The electrospinning method represents the primary fabrication strategy for samarium(III) oxide nanofibers, involving the controlled ejection of polymer-precursor solutions under high electric fields. The process begins with the preparation of a spinning solution containing samarium precursors dissolved in a polymer matrix, typically polyvinylpyrrolidone or polyacrylonitrile. The solution is then subjected to high voltage electric fields, causing the formation of a Taylor cone and subsequent fiber formation through jet elongation and solvent evaporation [15].

The dimensional control of nanofibers is achieved through optimization of solution properties, including viscosity, surface tension, and electrical conductivity. Typical nanofibers exhibit diameters ranging from 80 to 400 nanometers, with lengths extending to several micrometers. The aspect ratio of these structures can exceed 100:1, providing exceptional surface area for molecular interaction [14].

Post-synthesis calcination is essential for removing the polymer matrix and converting the precursor materials to crystalline samarium(III) oxide. The calcination process typically occurs at temperatures between 500-800°C, with careful control of heating rates and atmosphere to prevent fiber breakage and maintain morphological integrity [14]. The resulting nanofibers exhibit enhanced crystallinity while preserving their fibrous morphology.

The surface area of samarium(III) oxide nanofibers ranges from 100 to 200 square meters per gram, with the high aspect ratio contributing to enhanced surface accessibility. The continuous nature of the fiber structure provides advantages for applications requiring directional transport properties, such as gas sensing and catalysis [16] [14].

Nanoribbon Development Techniques

Nanoribbon development represents a specialized approach to creating flat, elongated samarium(III) oxide structures with unique dimensional characteristics. These structures combine the advantages of one-dimensional morphology with enhanced surface area through their ribbon-like geometry [17] [18].

The formation of nanoribbons typically involves hydrothermal synthesis under specific chemical conditions that promote anisotropic growth in two dimensions while constraining growth in the third dimension. The process utilizes samarium chloride precursors in acidic media, where the presence of chloride ions influences the growth kinetics and crystal habit formation [17]. The reaction conditions typically involve temperatures of 200°C and reaction times of 48 hours to ensure complete transformation to the ribbon morphology.

The dimensional characteristics of nanoribbons are distinguished by their flat, tape-like geometry with widths typically ranging from 200 to 500 nanometers and lengths extending to several micrometers. The thickness of the ribbons is constrained to tens of nanometers, creating high aspect ratios in two dimensions and providing substantial surface area for molecular interaction [17] [18].

The formation mechanism of nanoribbons involves directional growth along specific crystallographic planes, with the ribbon width determined by the thermodynamic stability of the exposed crystal faces. The acidic synthesis conditions promote the formation of specific crystal habits that favor ribbon-like morphologies over other geometric configurations [17].

Surface area characteristics of nanoribbons typically range from 120 to 180 square meters per gram, with the flat geometry providing enhanced accessibility compared to cylindrical rod structures. The ribbon morphology is particularly advantageous for applications requiring large surface areas with controlled spatial orientation, such as gas sensing and photocatalysis [18].

Two-dimensional Nanostructures

Nanosheet Synthetic Pathways

The synthesis of samarium(III) oxide nanosheets represents an advanced approach to creating two-dimensional structures with exceptional surface area and unique electronic properties. These structures are characterized by their planar geometry with thickness typically constrained to tens of nanometers while extending to micrometers in lateral dimensions [7] [17].

The layer-by-layer growth mechanism represents the primary pathway for nanosheet formation, involving controlled deposition of samarium(III) oxide precursors onto suitable substrates or through self-assembly processes. The synthesis typically employs soft template methods utilizing surfactants or structure-directing agents that promote anisotropic growth in two dimensions while constraining growth in the third dimension [7].

The electrochemical synthesis approach provides precise control over nanosheet formation through controlled potential application and current density optimization. The process involves the electrodeposition of samarium species onto conductive substrates, followed by controlled oxidation to form the oxide nanosheets. The morphological control is achieved through optimization of electrolyte composition, pH, and applied potential [7].

The dimensional characteristics of samarium(III) oxide nanosheets are typically defined by thickness ranging from 10 to 100 nanometers and lateral dimensions extending from hundreds of nanometers to several micrometers. The high aspect ratio of these structures, often exceeding 100:1, provides exceptional surface area for molecular interaction and catalytic applications [7].

The surface area of nanosheets ranges from 200 to 400 square meters per gram, representing the highest surface area among the various morphological configurations. This enhanced surface area arises from the minimal thickness of the sheet structure combined with the extensive lateral dimensions, providing maximum accessibility for surface-dependent applications [17].

Mesoporous Structure Engineering

Mesoporous samarium(III) oxide structures represent sophisticated architectural designs that combine controlled pore size distribution with high surface area and tailored surface chemistry. These structures are characterized by ordered or disordered pore networks with pore sizes typically ranging from 2 to 50 nanometers [9] [19].

The hard template method represents the primary approach for creating ordered mesoporous structures, utilizing sacrificial templates such as mesoporous silica to define the pore architecture. The synthesis involves infiltration of samarium(III) oxide precursors into the template pores, followed by controlled calcination to remove the template and form the mesoporous structure [9]. The process typically employs templates such as mesoporous silica with three-dimensional pore networks to create complex architectures.

The pore size control is achieved through careful selection of template materials and synthesis conditions. Typical mesoporous structures exhibit pore sizes ranging from 8 to 10 nanometers, with surface areas between 130 and 170 square meters per gram. The pore volume typically ranges from 0.08 to 0.092 cubic centimeters per gram, providing substantial internal volume for guest molecule incorporation [9] [20].

The ultrasound-assisted synthesis approach enhances the formation of mesoporous structures through improved mass transfer and template infiltration. The ultrasonic irradiation promotes uniform distribution of precursor materials within the template pores, resulting in more ordered mesoporous structures with enhanced pore connectivity [9].

The wall crystallinity of mesoporous structures is controlled through calcination conditions, with temperatures typically ranging from 400 to 600°C. The resulting structures exhibit polycrystalline walls with coherent scattering regions of 65-69 nanometers, providing structural stability while maintaining porosity [20].

Complex Morphologies

Flower-like Architecture Development

Flower-like samarium(III) oxide architectures represent sophisticated hierarchical structures that combine multiple morphological elements to create complex three-dimensional configurations. These structures are characterized by their resemblance to natural flower formations, with petal-like extensions radiating from central cores to create high surface area configurations [21] [22].

The formation mechanism of flower-like structures involves self-assembly processes where individual nanoparticles or primary building blocks aggregate in specific patterns to minimize surface energy. The process typically occurs through hierarchical assembly, where initial nucleation creates central cores followed by the radial growth of petal-like extensions. The synthesis conditions, including temperature, pH, and precursor concentration, play critical roles in determining the final architectural characteristics [21].

The dimensional characteristics of flower-like structures are defined by their overall diameter, typically ranging from 3 to 5 micrometers, with individual petal structures extending from the central core. The petal dimensions vary depending on synthesis conditions, with lengths ranging from hundreds of nanometers to several micrometers and thicknesses of tens to hundreds of nanometers [21] [22].

The surface area of flower-like structures ranges from 100 to 200 square meters per gram, with the complex architecture providing enhanced surface accessibility compared to simple spherical configurations. The hierarchical nature of these structures creates multiple length scales of porosity, from inter-petal spaces to surface roughness on individual petals [21].

The synthesis of flower-like structures often employs hydrothermal methods with specific chemical environments that promote anisotropic growth and self-assembly. The presence of structure-directing agents or specific ionic conditions can influence the formation of petal-like extensions and the overall architectural symmetry [22].

Clew-like Particle Formation

Clew-like samarium(III) oxide particles represent unique morphological configurations characterized by their tangled, ball-of-yarn appearance with intricate internal structures. These complex architectures are formed through aggregation and entanglement of elongated primary building blocks, creating highly porous three-dimensional networks [23] [18].

The formation mechanism of clew-like particles involves the initial formation of elongated primary structures, such as nanorods or nanofibers, followed by their aggregation and entanglement during the synthesis process. The process is typically facilitated by controlled stirring conditions and specific chemical environments that promote the formation of complex aggregated structures [23].

The dimensional characteristics of clew-like particles are defined by their overall diameter, typically ranging from 1 to 3 micrometers, with complex internal architectures composed of entangled elongated elements. The individual building blocks within the clew structure maintain their one-dimensional characteristics while contributing to the overall three-dimensional architecture [23] [18].

The surface area of clew-like structures is enhanced compared to simple spherical particles, typically ranging from 150 to 250 square meters per gram. The complex internal architecture creates numerous accessible surfaces and pore spaces, providing enhanced sites for molecular interaction and catalytic activity [23].

The synthesis of clew-like particles often employs hydrothermal methods with specific reaction conditions that promote the formation of elongated primary building blocks followed by their controlled aggregation. The process typically involves temperatures of 180°C and reaction times of 24 hours, with careful control of precursor concentration and pH to achieve the desired morphology [23].

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 24 of 25 companies (only ~ 4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

12060-58-1